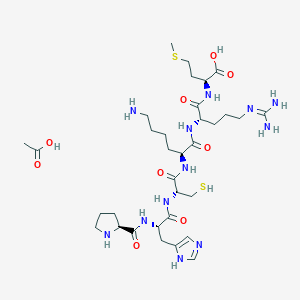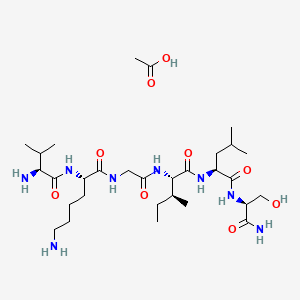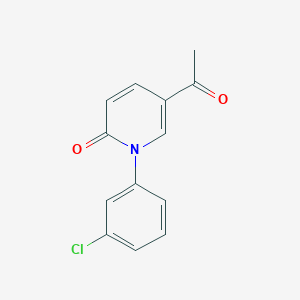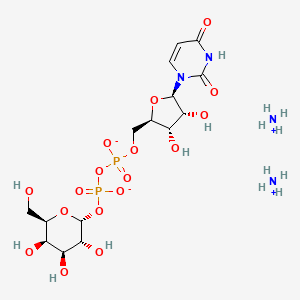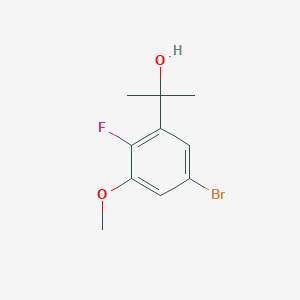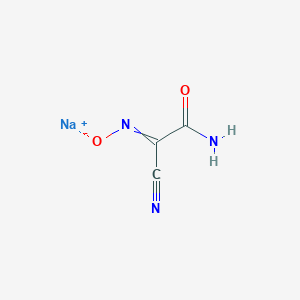
3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a cyclopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)isoxazole-4-carboxylic acid: Lacks the cyclopropyl group.
5-Cyclopropylisoxazole-4-carboxylic acid: Lacks the chlorophenyl group.
3-Phenyl-5-cyclopropylisoxazole-4-carboxylic acid: Lacks the chlorine atom on the phenyl ring.
Uniqueness
3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid is unique due to the combination of the chlorophenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
属性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-3-1-2-8(6-9)11-10(13(16)17)12(18-15-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17) |
InChI 键 |
UJPUCJHTIZWXAI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C(=NO2)C3=CC(=CC=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


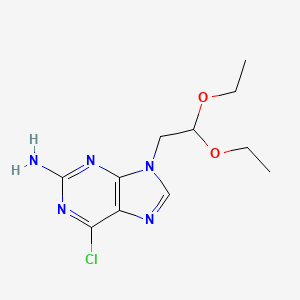
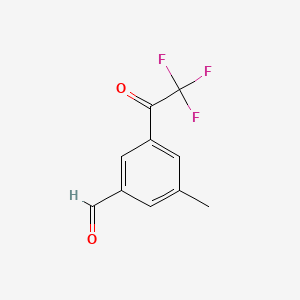

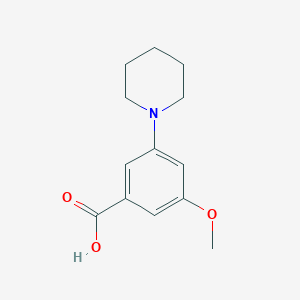
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
